molecular formula C16H13F3N4O4 B11088391 Benzamide, 2-methyl-N-(1-methyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-

Benzamide, 2-methyl-N-(1-methyl-2,4,6-trioxo-5-trifluoromethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-

Cat. No.: B11088391
M. Wt: 382.29 g/mol
InChI Key: PIYHYTZVBUFMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-N~1~-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group and a pyrrolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N~1~-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate nucleophilic substitution.

    Attachment of the Benzamide Group: The final step involves the coupling of the benzamide moiety to the pyrrolopyrimidine core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N~1~-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoromethyl group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-N~1~-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N~1~-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-N~1~-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE
  • 1-Methyl-2-pyrrolidinone
  • N-Methyl-2-pyrrolidone

Uniqueness

2-METHYL-N~1~-[1-METHYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is unique due to its trifluoromethyl group and pyrrolopyrimidine core, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H13F3N4O4

Molecular Weight

382.29 g/mol

IUPAC Name

2-methyl-N-[1-methyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C16H13F3N4O4/c1-7-5-3-4-6-8(7)11(24)22-15(16(17,18)19)9-10(20-13(15)26)23(2)14(27)21-12(9)25/h3-6H,1-2H3,(H,20,26)(H,22,24)(H,21,25,27)

InChI Key

PIYHYTZVBUFMQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.